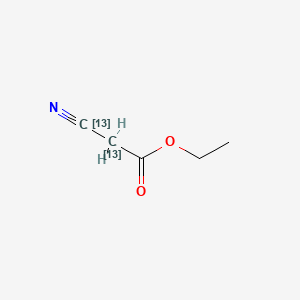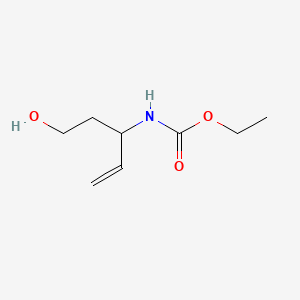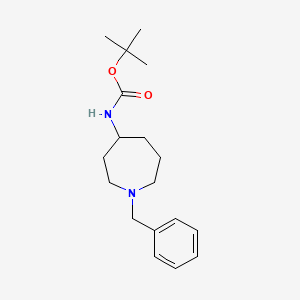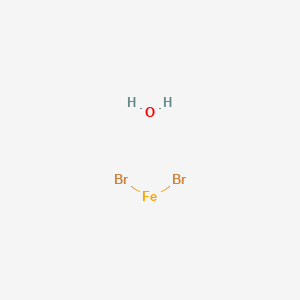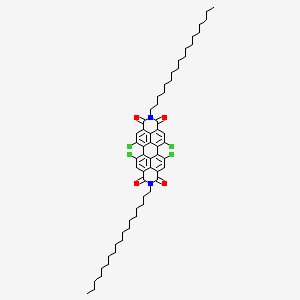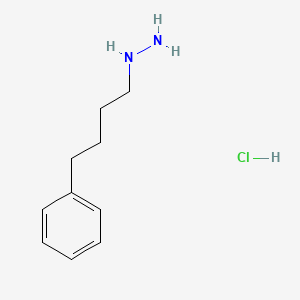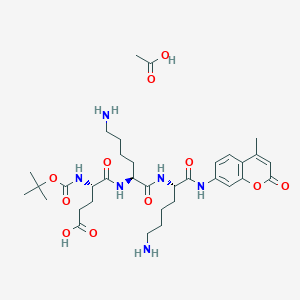
Boc-Glu-Lys-Lys-Amc acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Glu-Lys-Lys-Amc acetate salt is a synthetic compound known for its role as a sensitive fluorogenic substrate for urokinase-activated plasmin . This compound is widely used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a substrate in enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Glu-Lys-Lys-Amc acetate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. It is a substrate for urokinase-activated plasmin, which cleaves the compound to release a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as urokinase or plasmin are used to catalyze the reaction .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is a fluorescent compound, which can be detected and quantified using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Boc-Glu-Lys-Lys-Amc acetate salt has a wide range of applications in scientific research:
Mecanismo De Acción
Boc-Glu-Lys-Lys-Amc acetate salt functions as a fluorogenic substrate for urokinase-activated plasmin. Upon enzymatic cleavage by plasmin, the compound releases a fluorescent product, which can be detected and measured. This mechanism allows researchers to study the activity of plasmin and other related enzymes in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Pro-Arg-Amc: Another fluorogenic substrate used in enzymatic assays, particularly for thrombin.
Boc-Glu-Lys-Lys-AMC: A closely related compound with similar applications in studying protease activity.
Uniqueness
Boc-Glu-Lys-Lys-Amc acetate salt is unique due to its high sensitivity and specificity as a substrate for urokinase-activated plasmin. Its ability to produce a fluorescent signal upon cleavage makes it an invaluable tool in biochemical and molecular biology research .
Propiedades
Fórmula molecular |
C34H52N6O11 |
|---|---|
Peso molecular |
720.8 g/mol |
Nombre IUPAC |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
Clave InChI |
BVQHGHJYEGBLNX-NYTZCTPBSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


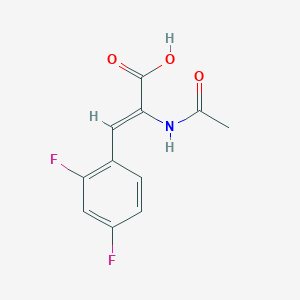
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
